N-Tetradecyl-beta-alanine

Description

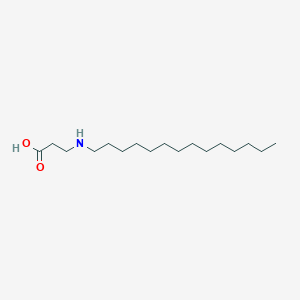

Structure

2D Structure

Properties

IUPAC Name |

3-(tetradecylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-16-14-17(19)20/h18H,2-16H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJKXDULJBGDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCNCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6102-28-9 (hydrochloride salt) | |

| Record name | beta-Alanine, N-tetradecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014960088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2065832 | |

| Record name | .beta.-Alanine, N-tetradecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14960-08-8 | |

| Record name | N-Tetradecyl-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14960-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Alanine, N-tetradecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014960088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-Alanine, N-tetradecyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .beta.-Alanine, N-tetradecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .beta.-Alanine, N-tetradecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tetradecyl-β-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTAMINOPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9CQO2B9KO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of N Tetradecyl Beta Alanine

Strategies for N-Tetradecyl-beta-alanine Synthesis

The synthesis of this compound primarily involves the formation of a stable bond between the tetradecyl group and the nitrogen atom of beta-alanine (B559535). This is typically achieved through N-alkylation of the beta-alanine precursor.

The N-alkylation of beta-alanine presents challenges, such as the need to avoid complex protection-deprotection steps and the use of toxic phase transfer catalysts. dakenchem.comsemanticscholar.org Research has focused on developing more direct and efficient methods.

A significant approach is a facile, single-step synthesis that reacts beta-alanine with an alkylating agent without the need for laborious multi-step procedures. semanticscholar.orgnih.gov This strategy is noted for being reproducible, scalable, and for not producing toxic byproducts. dakenchem.com While specific examples often use shorter alkyl chains for creating polymeric materials, the principle can be extended to longer chains like the tetradecyl group. The selectivity of the N-substitution (mono- or di-alkylation) can be controlled by adjusting the equivalent ratios of the starting materials. nih.gov This method represents an economical and efficient route to producing N-alkylated beta-alanine. nih.gov

The general reaction involves the nucleophilic substitution of a tetradecyl halide (e.g., 1-bromotetradecane) by the amino group of beta-alanine. The conditions for this reaction are optimized to favor the formation of the desired monosubstituted product.

Table 1: Comparison of Synthetic Approaches for N-Alkylation of Beta-Alanine

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Direct Single-Step Alkylation | Direct reaction of beta-alanine with an alkylating agent (e.g., tetradecyl bromide) in a suitable solvent system. | Facile, avoids protection/deprotection, scalable, no toxic byproducts. dakenchem.comnih.gov | May require careful control of stoichiometry to avoid di-alkylation. |

| Conventional Multi-Step Synthesis | Involves protecting the carboxylic acid group, N-alkylation, and subsequent deprotection. | High purity of final product. | Laborious, time-consuming, may use toxic reagents. dakenchem.comsemanticscholar.org |

The tetradecyl moiety of this compound is derived from tetradecylamine (B48621) or a related long-chain alkylating agent. The synthesis of these long-chain primary amines is a critical consideration. One established method involves the reaction of 1-bromo-alkanes with an excess of ammonia (B1221849). This process can be performed at temperatures below the critical temperature of ammonia and under pressure, often using a solvent mixture to facilitate the reaction. The primary amine is initially formed as its hydrobromide salt and is then liberated by treatment with a strong base.

Another industrial approach for producing long-chain alkylamines is the direct synthesis from fatty acid esters. This process involves reacting the ester with ammonia and hydrogen in the presence of a mixed dehydration/hydrogenation catalyst. This method allows for the production of primary amines with high selectivity in a single stage.

Functionalization and Derivatization of this compound

The bifunctional nature of this compound, possessing both a carboxylic acid group and a secondary amine, allows for a variety of chemical modifications. These derivatizations are used to tailor the molecule's properties for specific applications.

Detailed research findings on the specific complexation of this compound with nitrogen-containing organic bases are not extensively documented in publicly available literature. As a carboxylic acid, it has the potential to form acid-base salts with organic bases. However, specific studies detailing the formation, structure, and properties of such complexes are limited.

The amphiphilic character of this compound and its derivatives makes them highly effective as surfactants. nih.gov By modifying the carboxylic acid headgroup, various derivatives can be synthesized for use in personal care, household cleaning, and industrial formulations. dakenchem.com

Salt Formation: The carboxylic acid group can be neutralized to form salts, such as sodium or potassium salts. A close analog, N-dodecyl-beta-alanine, is used as its sodium salt in cosmetic formulations for its surfactant, cleansing, and hair conditioning properties. nih.gov Another derivative involves forming a salt with taurine, which is used in shampoo formulations to improve hair properties like bounce and resilience. nof.co.jp These salt derivatives are particularly useful as they are often water-soluble and function as effective foaming and emulsifying agents. dakenchem.com

Ester and Amide Formation: The carboxylic acid can be converted into esters or amides. Esterification with various alcohols can modify the molecule's solubility and surface-active properties. Amide formation, by reacting with amines, can lead to the creation of more complex surfactant structures or link the molecule to other functional moieties.

Polymerization: N-alkylated beta-alanine can serve as an AB-type functional monomer for the synthesis of novel pseudo-polyamino acids. semanticscholar.orgnih.gov The long alkyl chain enhances the solubility of the resulting polymer in common organic solvents and facilitates the creation of hydrophobic nanocavities. nih.gov These polymers have applications in creating biodegradable and non-toxic nanomaterials for advanced drug delivery systems, where they can encapsulate hydrophobic therapeutic agents. semanticscholar.orgnih.gov

Table 2: Derivatives of this compound and Their Applications

| Derivative Type | Example | Key Feature | Primary Application |

|---|---|---|---|

| Alkali Metal Salts | Sodium N-tetradecyl-beta-alaninate | Water-soluble amphiphile | Surfactant, emulsifier, foaming agent in cosmetics and cleaners. dakenchem.comnih.gov |

| Amine Salts | Sodium Taurine Lauroyl Methyl beta-Alaninate (analog) | Forms complexes with cationic polymers | Hair conditioning agent in shampoos. nof.co.jp |

| Esters | Tetradecyl ester of N-acyl-beta-alanine (analog) | Modified hydrophobicity | Potential use in specialized formulations and material science. nist.gov |

| Polymers | Poly(this compound) | Forms hydrophobic nanocavities | Biodegradable nanomaterials for targeted drug delivery. semanticscholar.orgnih.gov |

Synthesis of this compound Analogs

The synthesis of analogs of this compound can be systematically approached by modifying either the long alkyl chain or the amino acid headgroup. These modifications allow for the fine-tuning of the molecule's physicochemical properties, such as its amphiphilicity and solubility. General synthetic strategies, such as direct N-alkylation of beta-alanine, provide a foundation for creating a diverse library of related compounds without the need for complex protection-deprotection steps. nih.govacs.org

The tetradecyl group is the defining lipophilic tail of this compound. Analogs can be synthesized by replacing this C14 chain with other alkyl groups, thereby altering the molecule's hydrophobicity. A facile, single-step N-alkylation method can be employed, where beta-alanine is reacted with various alkyl halides. nih.govnih.gov This strategy offers a direct route to synthesize a range of N-alkyl-beta-alanine derivatives.

Key modifications could include:

Varying Chain Length: Utilizing alkyl bromides or other halides with chain lengths shorter or longer than 14 carbons (e.g., N-dodecyl-beta-alanine, N-octadecyl-beta-alanine).

Introducing Unsaturation: Employing alkenyl halides to incorporate double or triple bonds into the alkyl chain, which can influence the molecule's conformational flexibility.

Branching: Using branched alkyl halides to create isomers with different steric profiles compared to the linear tetradecyl group.

Cyclic Moieties: Incorporating cyclic structures, such as cyclohexyl or benzyl (B1604629) groups, at the terminus or within the alkyl chain.

This approach, which avoids the use of toxic phase transfer catalysts and laborious multi-step procedures, is reproducible and easy to scale up. acs.orgnih.gov

The beta-alanine headgroup provides the molecule's hydrophilic character. Modifications to this polar part of the molecule can significantly impact its properties.

Potential alterations include:

Esterification: The carboxylic acid group can be esterified to produce analogs like N-isobutyryl-beta-alanine, tetradecyl ester. nist.gov This modification neutralizes the negative charge of the carboxylate, increasing lipophilicity.

Amidation: The carboxyl group can be converted to an amide by reacting with various primary or secondary amines.

N-Methylation: The nitrogen atom of the beta-alanine moiety can undergo further methylation. In nature, beta-alanine is converted to the osmoprotective compound beta-alanine betaine (B1666868) through a series of S-adenosyl-L-methionine-dependent N-methylation steps, proceeding via N-methyl beta-alanine and N,N-dimethyl beta-alanine intermediates. nih.gov This principle can be applied synthetically to create quaternary ammonium (B1175870) analogs.

Green Chemistry Approaches in Beta-Alanine Synthesis

In recent years, there has been a significant shift from traditional chemical synthesis of beta-alanine, which often involves harsh conditions and produces environmental pollutants, towards more sustainable biological methods. nih.govbohrium.comresearchgate.net Biosynthetic routes, including microbial fermentation and enzyme catalysis, are preferred for being green, mild, and high-yield processes. nih.govnih.gov

Microbial fermentation utilizes engineered microorganisms to produce beta-alanine from renewable and environmentally friendly feedstocks like glucose or glycerol. frontiersin.org This method leverages the host organism's metabolic pathways, which are genetically modified to enhance the production of the target compound. Escherichia coli (E. coli) is a commonly used host due to its well-understood genetic background and ease of cultivation. frontiersin.org

Researchers have developed various strategies to improve fermentation efficiency. One approach involved modifying an L-lysine-producing E. coli strain by knocking out the aspartate kinase gene (lysC) to reduce by-product accumulation and redirect metabolic flux towards beta-alanine. nih.govnih.gov In another study, dynamic regulation of specific genes was used to optimize carbon flux distribution, achieving a beta-alanine titer of 57.13 g/L in a 5-L fermenter. researchgate.net Further process optimizations, including cofactor engineering and gradual carbon source switching, have pushed production titers to as high as 72 g/L. researchgate.net

| Microorganism | Engineering Strategy | Carbon Source | Achieved Titer |

|---|---|---|---|

| Engineered E. coli | Cofactor engineering and optimized fermentation process | Not specified | 72 g/L |

| Engineered E. coli (Strain A14-R15) | Dynamical gene regulation to optimize carbon flux | Not specified | 57.13 g/L |

| Engineered E. coli | Gene knockout (lysC) and cellulosome assembly of key enzymes | Glucose | 0.755 g/L |

Enzyme catalysis, or biocatalysis, uses isolated enzymes or whole cells containing specific enzymes to convert a substrate into a desired product. nih.gov This method is environmentally friendly, inexpensive, and generates fewer by-products compared to chemical synthesis. nih.gov The primary enzymatic route for beta-alanine production is the decarboxylation of L-aspartate. nih.gov

L-Aspartate-α-decarboxylase (ADC), also known as PanD, is the key enzyme that catalyzes the conversion of L-aspartate into beta-alanine and carbon dioxide. nih.govnih.gov This reaction is a critical step in the biosynthesis of pantothenate (Vitamin B5). nih.govebi.ac.uk ADCs are grouped into two main types based on their required cofactor: the pyruvoyl-dependent type found primarily in prokaryotes and the pyridoxal-5′-phosphate (PLP)-dependent type mainly found in eukaryotes. mdpi.com

The performance of ADCs has been enhanced through protein engineering and the discovery of novel enzymes. For instance, a new ADC discovered in Corynebacterium jeikeium (CjADC) showed a higher specific activity (10.7 U/mg) than the commonly used ADC from Bacillus subtilis. nih.gov In another significant advancement, protein engineering of a PLP-dependent ADC from Tribolium castaneum led to a mutant enzyme (TcPanD-R98H/K305S) with 2.45-fold higher activity than the wild type. mdpi.com Using this engineered enzyme in a whole-cell biocatalysis system under optimized conditions, researchers achieved a beta-alanine concentration of 170.5 g/L with a molar conversion of 95.5% from L-aspartate. mdpi.com

| Enzyme Source | Enzyme Type | Catalysis System | Substrate | Product Yield (g/L) | Molar Conversion (%) |

|---|---|---|---|---|---|

| Tribolium castaneum (mutant TcPanD-R98H/K305S) | PLP-dependent | Whole-cell biocatalysis (5-L scale) | L-aspartate | 170.5 | 95.5% |

| Corynebacterium jeikeium (CjADC) | Pyruvoyl-dependent | Whole-cell bioconversion | Sodium L-aspartate | Noted for high specific activity (10.7 U/mg) | Not specified |

| Bacillus subtilis | Pyruvoyl-dependent | Whole-cell bioconversion | L-aspartate | Commonly used, serves as a benchmark | Not specified |

Enzyme Catalysis in Beta-Alanine Biosynthesis

Metabolic Engineering for Enhanced Yields

The microbial production of β-alanine, the direct precursor to this compound, has been a significant focus of metabolic engineering efforts. nih.gov The primary strategies revolve around the heterologous expression of key enzymes and the optimization of host strains, typically Escherichia coli or Corynebacterium glutamicum, to channel metabolic flux towards β-alanine synthesis. Biological production methods are considered promising due to their specificity, mild reaction conditions, and simpler processes compared to chemical synthesis. frontiersin.orgresearchgate.netnih.gov

The core of the biosynthetic pathway involves the decarboxylation of L-aspartate, catalyzed by L-aspartate-α-decarboxylase (ADC), an enzyme encoded by the panD gene. nih.gov Research has shown that the choice of ADC is critical, with enzymes from various bacterial sources exhibiting different catalytic efficiencies. For instance, ADC from Bacillus subtilis has been identified as a highly efficient enzyme for this conversion. researchgate.net

To enhance the yield of β-alanine, researchers have implemented a multi-pronged approach:

Enhancing Precursor Supply: The primary precursor for β-alanine is L-aspartate, which is derived from the tricarboxylic acid (TCA) cycle intermediate, oxaloacetate. Strategies to increase the intracellular pool of L-aspartate include:

Overexpression of L-aspartate dehydrogenase or L-aspartate aminotransferase to boost the conversion of oxaloacetate to L-aspartate. nih.gov

Engineering the TCA cycle to direct more carbon flux towards oxaloacetate. researchgate.net

Blocking Competing Pathways: To prevent the diversion of L-aspartate into other biosynthetic pathways, key genes are often deleted. For example, knocking out native aspartate kinase genes (akI, akII, and akIII in E. coli) prevents the conversion of L-aspartate into intermediates for lysine, methionine, and threonine synthesis, thereby increasing its availability for β-alanine production. nih.gov

Optimizing Cofactor Balance: The synthesis of β-alanine from glucose involves the interconversion of redox cofactors like NAD⁺/NADH. frontiersin.org Balancing the availability of these cofactors is crucial for maintaining high metabolic activity. This can be achieved by deleting genes involved in byproduct formation (e.g., lactate (B86563) dehydrogenase) or by introducing redox-balancing modules. nih.gov

These strategies have led to significant improvements in β-alanine titers. The following interactive data table summarizes the results from various metabolic engineering studies on different microbial hosts.

| Microorganism | Key Engineering Strategy | Titer (g/L) | Reference |

|---|---|---|---|

| Escherichia coli | Overexpression of BtADC from Bacillus tequilensis, knockout of aspartate kinases, and enhancement of oxaloacetate biosynthesis. | 43.12 | nih.gov |

| Escherichia coli | Biosensor-enabled screening to identify novel gene targets (e.g., rne) and redox-cofactor balancing. | 34.8 (whole-cell catalysis) | nih.gov |

| Corynebacterium glutamicum | Modification of L-lysine producing strain, optimization of BsADC expression, and disruption of byproduct pathways. | 56.5 | researchgate.net |

The successful high-yield production of β-alanine creates a foundation for the subsequent enzymatic or whole-cell conversion to this compound. This second step would require the introduction of an enzyme capable of catalyzing the N-alkylation of β-alanine with a tetradecyl group donor.

Cellulosome Assembly Systems in Bioproduction

Cellulosomes are intricate multi-enzyme complexes produced by some anaerobic bacteria to efficiently degrade plant cell wall polysaccharides like cellulose (B213188). cazypedia.orgwikipedia.org These natural nanomachines consist of a non-catalytic scaffolding protein, termed scaffoldin, which contains multiple cohesin domains. nih.gov Various enzymatic subunits, each bearing a dockerin domain, bind to these cohesin modules with high affinity and specificity. nih.gov This modular architecture brings different enzymes into close proximity, leading to synergistic activity. annualreviews.org

The concept of "designer cellulosomes" leverages this modularity for biotechnological applications beyond cellulose degradation. nih.gov By creating chimeric scaffoldins with cohesin modules of different specificities, it is possible to control the incorporation and spatial arrangement of desired enzymes. nih.gov This allows for the construction of artificial multi-enzyme complexes that can channel substrates through a metabolic pathway.

While the direct application of cellulosome assembly systems for the production of this compound has not been reported, the technology presents a compelling hypothetical framework for its de novo synthesis. A theoretical designer cellulosome for this purpose could be engineered to co-localize the key enzymes required for the entire biosynthetic pathway on a single scaffold.

A Hypothetical Cellulosome for this compound Synthesis:

Scaffoldin Backbone: A synthetic scaffoldin protein would be designed, expressed in a production host like E. coli. This scaffoldin would possess multiple, distinct cohesin domains.

Enzyme Docking: The enzymes for the biosynthetic pathway would be engineered to contain a dockerin domain corresponding to a specific cohesin on the scaffoldin. This would include:

L-aspartate-α-decarboxylase (ADC): The key enzyme for β-alanine synthesis, which would convert L-aspartate supplied by the host cell's central metabolism.

An N-alkyltransferase (or a functionally equivalent enzyme): A crucial, potentially novel or engineered enzyme, that would catalyze the transfer of a tetradecyl group from a donor molecule (e.g., tetradecanoyl-CoA) to the amino group of the newly synthesized β-alanine.

Mechanistic Studies of Biological and Surface Activities of N Tetradecyl Beta Alanine

Interactions with Biological Membranes

The interaction of N-Tetradecyl-beta-alanine with biological membranes is a critical aspect of its biological activity. As an amphiphilic molecule, it possesses both a hydrophobic tetradecyl chain and a hydrophilic beta-alanine (B559535) head group, enabling it to partition into and perturb the lipid bilayer of cell membranes.

Elucidation of Membrane Permeabilization Mechanisms

The primary mechanism by which this compound is thought to permeabilize biological membranes involves the disruption of the lipid bilayer's structural integrity. While direct studies on this specific molecule are limited, the behavior of similar N-acyl amino acid surfactants suggests a multi-step process.

Initially, the monomeric form of this compound adsorbs onto the surface of the membrane. The hydrophobic tetradecyl tail then inserts into the nonpolar core of the lipid bilayer. This insertion disrupts the ordered packing of the phospholipid acyl chains, leading to an increase in membrane fluidity and the creation of transient pores or defects. At higher concentrations, a "carpet-like" mechanism may come into play, where the surfactant molecules accumulate on the membrane surface, eventually leading to micellization and the extraction of lipid molecules, causing a loss of membrane integrity. The specific mechanism can be influenced by factors such as the lipid composition of the membrane and the concentration of the surfactant.

Effects on Lipid Bilayer Structures and Functions

The incorporation of this compound into a lipid bilayer can induce significant alterations in its structure and function. The presence of the bulky tetradecyl chain within the hydrophobic core disrupts the van der Waals interactions between the phospholipid acyl chains, leading to a decrease in the lipid packing density. This disruption can result in an increase in the membrane's fluidity and permeability to ions and small molecules.

Surface Active Properties and Phenomena

As a surfactant, this compound exhibits significant activity at interfaces, particularly the air-water interface, leading to a reduction in surface tension and the formation of aggregates in solution.

Mechanisms of Surface Tension Reduction in Aqueous Solutions

In an aqueous solution, this compound molecules preferentially adsorb at the air-water interface. The hydrophobic tetradecyl tails orient themselves away from the water phase and into the air, while the hydrophilic beta-alanine head groups remain in contact with the water. This molecular arrangement disrupts the cohesive hydrogen bonding network of water at the surface, thereby reducing the surface tension. As the concentration of the surfactant in the bulk solution increases, the interface becomes more populated with surfactant molecules until it reaches a point of saturation, at which the surface tension reaches a minimum value. The efficiency of a surfactant in reducing surface tension is related to its ability to pack effectively at the interface.

Micellization and Aggregation Behavior in Solution

Above a certain concentration in an aqueous solution, known as the critical micelle concentration (CMC), individual surfactant molecules (monomers) begin to self-assemble into organized aggregates called micelles.

The CMC is a fundamental property of a surfactant and represents the concentration at which micelle formation becomes significant. For N-acyl amino acid surfactants, the CMC is influenced by several factors, including the length of the hydrophobic alkyl chain, the nature of the amino acid headgroup, the pH, and the ionic strength of the solution. Generally, an increase in the length of the hydrophobic tail leads to a decrease in the CMC, as the entropic gain from removing the longer hydrophobic chain from water is greater.

Table 1: Critical Micelle Concentration (CMC) of Related N-Acyl Amino Acid Surfactants

| Surfactant Name | Acyl Chain Length | CMC (mM) |

|---|---|---|

| Sodium Lauroyl Sarcosinate | C12 | 14.6 researchgate.net |

| Sodium Cocoyl Glycinate | C8-C18 mixture | ~0.21 scirp.org |

Note: The CMC values can vary depending on the experimental conditions such as temperature, pH, and buffer composition.

Formation of Premicellar Aggregates

The aggregation behavior of amphiphilic molecules like this compound in aqueous solutions is a stepwise process that begins well below the critical micelle concentration (CMC). Before the formation of stable micelles, these molecules often form smaller, less organized structures known as premicellar aggregates. This phenomenon is attributed to the hydrophobic interactions between the tetradecyl chains, which drive the molecules to associate and minimize their contact with water, even at low concentrations.

A thermodynamic model of amphiphilic aggregation delineates a sequence of distinct concentration thresholds that precede micellization. The first threshold, c₁, marks the appearance of a metastable aggregated state. As the concentration increases beyond a second threshold, c₂, a significant quantity of these metastable aggregates begins to form. It is only upon reaching a third concentration, c₃, which corresponds to the conventionally measured CMC, that the aggregated state becomes thermodynamically stable. The existence of premicellar aggregates is not merely a finite-size effect but stems from the variability in aggregate size and the minimal free energy difference between the aggregated and monomeric states.

Studies on various amino acid-based surfactants have provided experimental evidence for this behavior. For instance, disparities in CMC values obtained by different measurement techniques for certain arginine-based surfactants have been explained by the formation of vesicles and other premicellar aggregates at very low concentrations. It has been observed that for some of these surfactants, biological activity, such as antimicrobial action, occurs at concentrations below the CMC. This suggests that the biologically active species are the monomers or small premicellar aggregates, rather than the fully formed micelles. The formation of these initial aggregates is a crucial aspect of the surface activity of N-alkyl-beta-alanine and related compounds, influencing their subsequent biological interactions.

Structure-Activity Relationship Investigations

The biological efficacy of this compound is intricately linked to its molecular architecture. The interplay between its hydrophobic alkyl chain and its hydrophilic beta-alanine headgroup dictates its interaction with biological systems.

The length of the N-alkyl chain is a critical determinant of the biological activity of amphiphilic compounds. Research on homologous series of N-alkylated surfactants consistently demonstrates that activity, particularly antimicrobial efficacy, is highly dependent on chain length. Generally, as the alkyl chain length increases, the hydrophobicity of the molecule increases, which enhances its ability to interact with and disrupt the lipid bilayers of cell membranes.

However, this relationship is not linear. Biological activity tends to increase with chain length up to an optimal point, after which it either plateaus or decreases, a phenomenon known as the "cutoff effect". For instance, in studies of N-alkyl betaines, antimicrobial activity against both Staphylococcus aureus and Escherichia coli was found to be poor at shorter chain lengths (e.g., C8) but increased significantly with longer chains, peaking or plateauing at approximately 14 to 16 carbon atoms. Similarly, for a series of N-alkylmorpholine derivatives, compounds with alkyl chains ranging from dodecyl (C12) to hexadecyl (C16) exhibited the highest bactericidal effects. This cutoff is often correlated with the CMC, suggesting that the formation of micelles may reduce the concentration of available monomers that are thought to be the primary active species. The tetradecyl (C14) chain of this compound places it within this optimal range for significant biological activity.

| Alkyl Chain Length | MIC vs. S. aureus (µM) | MIC vs. E. coli (µM) |

|---|---|---|

| C8 | 23000 | 12000 |

| C10 | 3000 | 1500 |

| C12 | 300 | 300 |

| C14 | 70 | 150 |

| C16 | 61 | 120 |

| C18 | 120 | 230 |

Data adapted from studies on N-alkyl betaines, demonstrating the parabolic effect of chain length on antimicrobial activity.

The headgroup of an amphiphilic molecule plays a pivotal role in its surface activity and biological interactions. In this compound, the beta-alanine headgroup confers specific properties that distinguish it from other surfactants. Unlike alpha-amino acids, where the amino group is attached to the alpha-carbon, beta-alanine has its amino group on the beta-carbon. This structural difference provides enhanced flexibility to the molecule.

The geometry and chemical nature of the headgroup influence how the surfactant molecules pack at interfaces and interact with biological targets. The beta-alanine moiety, with its carboxyl and amino groups, can participate in hydrogen bonding and electrostatic interactions. The zwitterionic potential of the amino acid headgroup at physiological pH can also modulate its interaction with charged surfaces, such as cell membranes. The size of the headgroup relative to the hydrophobic tail is also important; a significant size difference can affect the ability of the surfactant to form a densely packed adsorption layer at interfaces, which in turn influences its surface tension-reducing capabilities. The specific stereochemistry and flexibility of the beta-alanine headgroup are thus crucial for the molecular recognition and interaction processes that underpin its biological activity.

Modifications to the structure of this compound, either in the alkyl chain or the headgroup, can profoundly alter its bioactivity. Structure-activity relationship (SAR) studies on related amphiphilic compounds illustrate this principle. For example, changing the amino acid in the headgroup of N-lauroyl amino acid surfactants revealed that surface activity increases with the hydrophobicity of the amino acid side group (Proline < Alanine (B10760859) < Valine < Leucine < Phenylalanine).

Introducing modifications such as ester or amide bonds, or creating dimeric "gemini" surfactants from monomeric amino acid-based units, can also significantly change properties like the CMC and surface tension. Furthermore, studies on copper complex formation with N-alkyl-β-alanines showed that increasing the alkyl chain length decreased the stability of the complex, indicating that the hydrophobic chain can sterically hinder interactions at the headgroup. These findings underscore that even subtle chemical alterations can shift the hydrophilic-lipophilic balance (HLB), steric profile, and interaction potential of the molecule, thereby modulating its biological and surface activity profiles.

Cellular and Molecular Mechanisms of Action (for related derivatives/contexts)

Amphiphilic compounds, by their very nature, are predisposed to interact with cellular structures, particularly the cell membrane. Their dual hydrophilic-lipophilic character allows them to insert into the lipid bilayer, which is the primary mechanism through which they exert their biological effects. This interaction can modulate a variety of cellular processes.

The insertion of amphiphilic molecules into the membrane can alter its physical properties, such as fluidity, permeability, and stability. This disruption can lead to the leakage of cellular contents and ultimately cell death, which is a common mechanism of action for antimicrobial surfactants. The hydrophobic tail of the amphiphile integrates into the nonpolar core of the lipid bilayer, while the hydrophilic headgroup remains exposed to the aqueous environment. This process can perturb the organization of membrane proteins and lipids, affecting signaling pathways and transport systems.

Beyond direct membrane disruption, amino acid derivatives can modulate specific cellular functions. For instance, certain amino acids are known to influence immune responses, cell proliferation, and apoptosis. In the context of nutrient sensing, amino acid availability is a key regulator of major signaling hubs like mTORC1, which in turn controls anabolic processes like protein synthesis and catabolic processes like autophagy. While the direct impact of this compound on these specific pathways requires further investigation, the broader class of amphiphilic amino acid derivatives has been shown to influence such fundamental cellular activities, highlighting their potential to act as modulators of complex biological processes.

Mechanisms of Antimicrobial Action for Related Amino Acid Surfactants

The antimicrobial efficacy of amino acid surfactants, a class of compounds structurally related to this compound, is primarily attributed to their ability to interact with and disrupt microbial cells. These amphiphilic molecules typically consist of a hydrophobic alkyl chain and a hydrophilic amino acid headgroup, allowing them to readily associate with the lipid bilayers of microbial cell membranes. The primary mechanisms of their antimicrobial action can be broadly categorized into membrane disruption and the inhibition of intracellular targets.

Membrane Disruption Theories

The cell membrane is the initial point of contact for amino acid surfactants. Their amphiphilic nature drives their insertion into the lipid bilayer, leading to a cascade of events that compromise membrane integrity and function.

One of the primary theories of membrane disruption involves the electrostatic interaction between the surfactant and the microbial membrane. researchgate.net Cationic amino acid-based surfactants, for instance, are drawn to the negatively charged components of bacterial cell walls, such as teichoic acid in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. This initial electrostatic binding facilitates the subsequent insertion of the hydrophobic tail into the lipid bilayer. researchgate.net This insertion disrupts the ordered structure of the membrane, leading to increased permeability, leakage of essential intracellular components like ions and metabolites, and ultimately, cell death. researchgate.netbrighton.ac.uk

The length of the alkyl chain plays a crucial role in the antimicrobial efficacy. For many cationic surfactants, optimal activity is observed with alkyl chains of 12 to 14 carbon atoms. researchgate.netnih.gov This is attributed to a balance between the hydrophobicity required for membrane penetration and the aqueous solubility needed to reach the microbial cells.

Furthermore, the aggregation behavior of these surfactants into micelles is a key factor. wanabio.com The critical micelle concentration (CMC), the concentration at which surfactants begin to form micelles, is an important parameter. wanabio.com Amino acid surfactants generally have low CMC values, meaning they are effective at lower concentrations. wanabio.com The interaction of surfactant monomers and micelles with the cell membrane can lead to the formation of pores or even the complete solubilization of the membrane, a process often referred to as lysis. nih.gov

Studies on various amino acid surfactants have demonstrated these membrane-disrupting effects. For example, research on Nα-acylarginine methyl esters has highlighted their broad-spectrum antimicrobial activity, which is linked to their ability to disrupt membrane integrity. wanabio.com Similarly, investigations into cationic surfactants have shown a direct correlation between their structure, particularly the hydrophobic chain length, and their ability to cause membrane damage. researchgate.net

Inhibition of Intracellular Targets

While membrane disruption is a major mechanism, some amino acid surfactants may also exert their antimicrobial effects by targeting intracellular components. Once the cell membrane's permeability is compromised, the surfactant molecules can enter the cytoplasm and interfere with essential cellular processes.

One potential intracellular target is enzymes. Surfactants can denature proteins, including enzymes crucial for metabolic pathways. nih.gov The interaction of the surfactant with the enzyme's structure can lead to a loss of its catalytic activity, thereby disrupting vital cellular functions. For example, some antimicrobial agents have been shown to inhibit membrane-bound enzymes, affecting processes like cellular respiration. brighton.ac.uk

Another potential mechanism is the disruption of cellular pH homeostasis. Some drugs that affect intracellular pH gradients have been shown to inhibit cellular processes. nih.gov While not directly studied for this compound, it is conceivable that the influx of surfactant molecules could alter the internal pH of the microbial cell, creating an environment unsuitable for enzymatic function and other cellular activities.

Furthermore, there is evidence that certain antimicrobial peptides can translocate across the cell membrane and interact with intracellular targets such as DNA and RNA, inhibiting protein and nucleic acid synthesis. While the primary mechanism for many amino acid surfactants is membrane disruption, the possibility of secondary intracellular targets cannot be entirely ruled out, particularly for compounds that can effectively penetrate the cell membrane without causing immediate lysis. Research on chloroalanyl peptides, for instance, has shown that they can inactivate intracellular enzymes like alanine racemase, which is essential for bacterial cell wall synthesis. nih.gov

Mechanisms of Anti-Cancer Activity in Carnosine-Derived Peptides (related to beta-alanine constituent)

The beta-alanine component of this compound is a constituent of the naturally occurring dipeptide carnosine (β-alanyl-L-histidine). Carnosine has garnered significant interest for its potential anti-cancer properties, and studying its mechanisms of action provides insight into the potential biological activities of beta-alanine-containing compounds. researchgate.netnih.gov

Carnosine has demonstrated anti-proliferative effects on a variety of cancer cell lines, including breast, ovarian, and colon cancer cells. mdpi.comunict.it Its anti-cancer mechanisms are multifaceted and appear to involve the modulation of several key cellular processes.

One of the proposed mechanisms is the inhibition of glycolysis, a metabolic pathway that is often upregulated in cancer cells (the Warburg effect). Carnosine has been shown to interfere with glycolytic ATP production, potentially by directly interacting with glycolytic enzymes or their metabolic intermediaries. researchgate.net This disruption of energy metabolism can lead to a state of cellular stress and inhibit cancer cell proliferation.

Another important aspect of carnosine's anti-cancer activity is its ability to modulate the tumor microenvironment and immune responses. Research has shown that carnosine can upregulate the expression of pro-inflammatory molecules and modulate the secretion of cytokines. mdpi.comresearchgate.net For instance, it can increase the expression and secretion of tumor necrosis factor-alpha (TNF-α), a cytokine known to induce cancer cell death. nih.govmdpi.com Additionally, carnosine has been observed to decrease the secretion of interleukin-8 (IL-8), a cytokine implicated in tumor progression and metastasis. nih.gov

Carnosine also appears to influence cell signaling pathways involved in cell growth and proliferation. Some studies suggest that it may act in a manner similar to rapamycin (B549165) by interfering with the mechanistic target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and survival. researchgate.net

Furthermore, the antioxidant properties of carnosine may play a role in its anti-cancer effects. By scavenging reactive oxygen species (ROS), carnosine can help mitigate oxidative stress, which is often elevated in cancer cells and can contribute to DNA damage and tumor progression. researchgate.net Beta-alanine itself, as a precursor to carnosine, contributes to these antioxidant and pH-buffering capacities. researchgate.net

The following table summarizes some of the key research findings on the anti-cancer effects of carnosine:

| Cell Line | Observed Effects of Carnosine | Reference |

| Breast (ZR-75-1) | Inhibition of cell proliferation | mdpi.com |

| Ovarian (SKOV-3) | Inhibition of cell proliferation | mdpi.com |

| Colon (HT29, LIM2045) | Inhibition of cell proliferation | mdpi.com |

| Leukemic (U937) | Inhibition of proliferation, upregulation of pro-inflammatory molecules, modulation of cytokine secretion | mdpi.comresearchgate.net |

Mechanisms of Gene Transfer Efficacy by Cationic Amphiphiles

This compound, with its cationic potential and amphiphilic structure, shares characteristics with cationic amphiphiles that are widely used as non-viral vectors for gene delivery. taylorfrancis.comnih.gov These synthetic carriers are designed to overcome the challenges of delivering negatively charged nucleic acids (like DNA and RNA) across the negatively charged cell membrane. nih.gov

The fundamental mechanism of gene transfer by cationic amphiphiles involves the formation of a complex with the nucleic acid cargo, a process driven primarily by electrostatic interactions. taylorfrancis.comtaylorfrancis.com The positively charged headgroup of the amphiphile interacts with the negatively charged phosphate (B84403) backbone of the nucleic acid, leading to the condensation of the genetic material into a compact, positively charged particle known as a lipoplex. taylorfrancis.comnih.gov

This resulting lipoplex has several advantages for gene delivery:

Protection of Nucleic Acids: The condensed structure protects the genetic material from degradation by nucleases present in the extracellular environment and within the cell. nih.gov

Cellular Uptake: The net positive charge of the lipoplex facilitates its binding to the negatively charged cell surface, promoting cellular uptake, primarily through endocytosis. pacific.edu

Once inside the cell, the lipoplex must escape the endosome to release its genetic cargo into the cytoplasm. This endosomal escape is a critical step for successful gene transfection. Several mechanisms have been proposed for how cationic amphiphiles facilitate this process. One prominent theory is the "proton sponge" effect, where the amphiphile buffers the acidic environment of the endosome, leading to an influx of protons and chloride ions, osmotic swelling, and eventual rupture of the endosomal membrane.

The structure of the cationic amphiphile, including the nature of the headgroup and the length and saturation of the hydrophobic tails, significantly influences its transfection efficiency. rsc.org For instance, the inclusion of helper lipids like dioleoylphosphatidylethanolamine (DOPE) in the formulation can enhance transfection by promoting the formation of non-lamellar lipid phases that destabilize the endosomal membrane. nih.gov

The relationship between the structure of cationic lipids and their gene transfer activity has been a subject of extensive research. taylorfrancis.com Studies have shown that an optimal length of the hydrocarbon chain is crucial for efficient DNA delivery. nih.gov For example, research on a series of cationic amphiphiles demonstrated that those with a tetradecanoyl (C14) chain exhibited high transfection efficiency in CHO cells. nih.gov

The table below presents data on the transfection efficiency of various cationic amphiphiles, highlighting the importance of the hydrophobic chain length.

| Cationic Amphiphile | Hydrocarbon Chain Length | Transfection Efficiency in CHO cells (%) |

| 12Dea2 | C12 | ~20 |

| 14Dea2 | C14 | >40 |

| 16Dea2 | C16 | ~15 |

| 18Dea2 | C18 | <10 |

| Data adapted from Kusumoto et al. (2005), showing the percentage of GFP-positive cells. nih.gov |

This data underscores that a C14 alkyl chain, as present in this compound, is often associated with optimal gene transfer activity in this class of compounds.

Table of Compounds

Applications in Advanced Materials and Biomedical Sciences

N-Tetradecyl-beta-alanine in Material Science and Engineering

The dual hydrophilic-hydrophobic nature of this compound drives its utility in material science and engineering. As a surfactant, it effectively reduces surface tension and can be integrated into complex formulations to improve stability, cleansing efficacy, and foaming characteristics.

This compound, also known by its INCI name Myristaminopropionic Acid, functions as an amphoteric surfactant in detergent formulations. Amphoteric surfactants are valued in the detergent industry for their mildness, stability over a wide pH range, and compatibility with other surfactant types. nih.govjournalijar.comresearchgate.net The inclusion of N-alkyl-beta-alanine derivatives in liquid detergents can enhance cleaning, antistatic, and softening effects. researchgate.netmdpi.com

Table 1: General Properties of Amphoteric Surfactants in Detergent Formulations

Property Description Relevance to Detergent Formulations Mildness Low potential for skin and eye irritation. [2, 5] Suitable for hand-washing detergents and products for sensitive skin. pH Stability Maintains functionality across a broad pH spectrum (acidic to alkaline). journalijar.com Allows for formulation flexibility in various types of liquid detergents. Compatibility Compatible with anionic, cationic, and non-ionic surfactants. [4, 5] Enhances formulation stability and allows for synergistic performance benefits. Foaming Contributes to rich and stable foam. [3, 4] Improves consumer perception of cleaning power. Hard Water Resistance Performs well in the presence of calcium and magnesium ions. [4, 5] Ensures consistent cleaning efficacy in different water conditions.

In the cosmetic and personal care industry, this compound is a multifunctional ingredient valued for its gentle yet effective properties. legislation.gov.uknorman-network.comIts amphoteric nature makes it particularly suitable for products designed for skin and hair, where mildness is a key attribute. nih.gov The European Commission inventory of cosmetic ingredients lists several key functions for this compound, highlighting its versatility. legislation.gov.uknorman-network.comAs a surfactant, it is used for its cleansing properties in products like shampoos, body washes, and facial cleansers. It also acts as a foam booster, improving the volume and texture of the lather. legislation.gov.uknorman-network.comFurthermore, its conditioning effects leave hair easy to comb, soft, and shiny, while its antistatic properties help to reduce static electricity on the hair surface. legislation.gov.uknorman-network.comThe substantivity of alkyl-substituted amino acids to hair proteins contributes to these conditioning benefits.

Table 2: Designated Functions of this compound in Cosmetic Products

Function Definition Application Example Antistatic Reduces static electricity by neutralizing electrical charge on a surface. nih.gov Hair conditioners, styling products Surfactant (Cleansing) Lowers surface tension and helps to keep the body surface clean. nih.gov Shampoos, body washes, facial cleansers Foam Boosting Improves the quality of foam by increasing volume, texture, and/or stability. nih.gov Foaming cleansers, shampoos, bath products Hair Conditioning Leaves hair easy to comb, supple, soft, and shiny, or imparts volume and gloss. nih.gov Shampoos, conditioners, hair treatments

While specific research on this compound as a stationary phase in liquid chromatography is not extensively documented, the principles of reversed-phase high-performance liquid chromatography (RP-HPLC) and the behavior of related N-alkyl derivatives provide a strong basis for its potential utility.

Silica (B1680970) is a common substrate for HPLC stationary phases. Its surface can be chemically modified by bonding with various organic molecules to create a stationary phase with specific separation properties. Beta-alanine (B559535) derivatives are attractive for this purpose because they can introduce both polar (amide, urea, carboxyl groups) and non-polar (alkyl chains) functionalities onto the silica surface. nih.govThis dual nature allows for multiple types of interactions with analytes, enabling separations in both reversed-phase and hydrophilic interaction chromatography (HILIC) modes. nih.govFor example, a stationary phase derived from N-dodecylaminocarbonyl-β-alanine (a C12 analogue) has demonstrated the ability to separate a wide range of analytes due to its balanced hydrophobicity and hydrophilicity. nih.gov

The design of chromatographic media often involves tuning the hydrophobicity of the stationary phase to achieve desired retention and selectivity. The length of the alkyl chain bonded to the silica surface is a critical parameter in this regard. Studies on n-alkyl-modified reversed phases have shown that increasing the alkyl chain length generally enhances the shielding of the underlying silica substrate, which can improve the stability of the stationary phase. tue.nl Research investigating a series of HPLC bonded phases with terminal N-alkyl groups from C8 to C18 showed that retention factors for analytes generally increased from C8 up to C12-C16 lengths. This suggests that a C14 chain, as in this compound, would provide strong hydrophobic interactions, making it effective for the retention and separation of non-polar to moderately polar compounds in reversed-phase mode. The interplay between the hydrophobic tetradecyl chain and the polar beta-alanine headgroup could offer unique selectivity for complex mixtures.

The amphiphilic structure of this compound makes it a candidate for use in the development of biosensors and bioassays, particularly in applications requiring the formation of stable, functional interfaces.

Long-chain alkylamines and other amphiphiles are known to form self-assembled monolayers (SAMs) on various surfaces, such as gold or other conductive substrates. nih.govelectrochemsci.orgThese organized, membrane-like layers provide a microenvironment that can be used to immobilize biological molecules like enzymes, antibodies, or nucleic acids while maintaining their activity. nih.govThe hydrophobic alkyl chains (in this case, the C14 tetradecyl chain) would anchor to each other via van der Waals forces, creating a stable layer, while the hydrophilic beta-alanine headgroup would be exposed to the aqueous environment, providing a point of attachment for biomolecules. nih.gov The design of the monolayer, including the chain length and terminal functional group, is crucial for the performance of the biosensor. nih.govA well-packed monolayer formed by molecules like this compound can create an antifouling surface, which is essential for reducing the non-specific adsorption of other proteins from a sample, thereby increasing the sensitivity and specificity of the biosensor. electrochemsci.orgFor instance, the assembly of aqueous tetradecylamine (B48621) around a copper nanocrystal has been shown to form a temperature-dependent bilayer structure, indicating the rich variety of assemblies that can be achieved with such molecules. nih.govThis ability to form structured layers is fundamental to creating the stable and specific recognition surfaces required for advanced biosensors and bioassays. nih.govnih.gov

Role in Liquid Chromatography Stationary Phases

This compound in Pharmaceutical and Biotechnological Research

This compound, an amphiphilic compound featuring a 14-carbon hydrophobic tail (tetradecyl group) and a hydrophilic beta-alanine head, has garnered interest in various scientific fields. Its structure imparts surfactant-like properties, making it a candidate for investigation in advanced materials and biomedical sciences. This section explores its specific applications and research findings within the pharmaceutical and biotechnological sectors.

Contributions to Drug Delivery Systems

The utility of this compound in drug delivery is primarily linked to its amphiphilic nature, which allows it to act as a surfactant and stabilizing agent in formulations. While extensive research into complex nanocarriers like liposomes or polymeric nanoparticles specifically incorporating this compound is not widely documented, its role in topical delivery systems is noted.

In pharmaceutical compositions designed for topical application, compounds like this compound can enhance the deposition of active ingredients onto surfaces such as skin and hair. google.com The mechanism involves improving the release and thermodynamic activity of the active compound upon dilution, for example, when a product is applied and spread. google.com This is particularly valuable for delivering water-insoluble active agents. By acting as an emulsifier, it can help to create stable formulations that ensure a uniform distribution of the drug, potentially leading to more consistent therapeutic effects.

The development of supramolecular assemblies from amphiphilic derivatives of amino acids, including beta-alanine, suggests potential for creating novel drug delivery vehicles. rsc.org These assemblies, which can form structures like nanofibers, microtubules, or vesicles, are being explored for their capacity to encapsulate and deliver therapeutic agents. rsc.org

Investigations in Gene Delivery Systems

Gene delivery involves the introduction of foreign genetic material into host cells to treat or prevent disease. This process requires a vector or carrier system to protect the nucleic acids (like DNA or siRNA) and facilitate their entry into cells. Cationic lipids and polymers are often used for this purpose due to their ability to complex with negatively charged nucleic acids.

Despite the investigation of various amino acid-based compounds in this field, there is currently a lack of specific research or published studies investigating the use of this compound as a component in gene delivery systems. Its zwitterionic nature at physiological pH, possessing both a negative charge on the carboxyl group and a positive charge on the amino group, may influence its ability to effectively bind and condense nucleic acids compared to purely cationic lipids. Further research would be needed to explore its potential in this application.

Antimicrobial Research and Development

The unique properties of amino acid-based surfactants have made them a subject of interest in the development of new antimicrobial agents. Their ability to interact with and disrupt microbial cell membranes is a key mechanism of action.

This compound is included in patented formulations for topical antimicrobial compositions. google.comgoogleapis.com These compositions are designed to provide a rapid and broad-spectrum reduction in microorganism populations on the skin. googleapis.com The effectiveness of such formulations is often measured by the log reduction in bacterial counts over a specific contact time. googleapis.com

The structural characteristics of this compound contribute to its role in these formulations:

| Structural Feature | Antimicrobial Relevance |

| Tetradecyl (C14) Chain | The long, hydrophobic carbon tail can insert into and disrupt the lipid bilayer of bacterial cell membranes, leading to increased permeability and cell death. |

| Amino Acid Headgroup | The hydrophilic headgroup interacts with the aqueous environment and the surface of the microbial cell, facilitating the action of the hydrophobic tail. |

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which adhere to surfaces and are notoriously resistant to conventional antibiotics. The development of agents that can prevent biofilm formation or eradicate existing biofilms is a critical area of antimicrobial research.

Research into Anti-Cancer Potentials of this compound in Carnosine-Derived Lipidated Peptides Currently Lacks Direct Scientific Evidence

Extensive searches of available scientific literature and research databases have not yielded specific studies on the anti-cancer potential of carnosine-derived lipidated peptides that incorporate this compound. While the broader field of lipidated peptides and the anti-cancer properties of carnosine itself are subjects of ongoing investigation, the direct linkage to this compound in this context is not documented in the available resources.

Carnosine, a dipeptide composed of beta-alanine and histidine, has demonstrated various anti-cancer effects in preclinical studies. nih.govnih.govmdpi.com Research suggests that carnosine can inhibit the proliferation of cancer cells, modulate the cell cycle, and induce apoptosis. nih.govresearchgate.net Its antioxidant and anti-inflammatory properties are also believed to contribute to its anti-tumor activities. nih.govnih.gov

The concept of lipidated peptides, which involves attaching a lipid chain to a peptide, is a strategy employed in drug development to enhance the peptide's stability, bioavailability, and ability to cross cell membranes. In the context of cancer research, this approach aims to improve the delivery and efficacy of anti-cancer peptides. One study explored a carnosine-derived lipopeptide with a C16 hexadecyl lipid chain, demonstrating its self-assembly and cytotoxic effects against breast cancer cell lines. acs.org

However, there is a notable absence of research specifically investigating the use of an N-Tetradecyl (C14) lipid chain attached to beta-alanine as a component of a carnosine-derived peptide for anti-cancer applications. Consequently, no detailed research findings, data tables, or specific mechanisms of action pertaining to "this compound" in this particular molecular configuration and therapeutic area can be provided at this time. Further research is required to explore this specific chemical entity and its potential role in the development of novel anti-cancer agents.

Analytical and Characterization Techniques in N Tetradecyl Beta Alanine Research

Spectroscopic Methodologies

Spectroscopic techniques are fundamental in elucidating the molecular structure, functional groups, and conformational properties of N-Tetradecyl-beta-alanine.

Fourier Transform Infrared Spectroscopy (FTIR) Applications

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by absorption bands corresponding to its beta-alanine (B559535) headgroup and its long tetradecyl tail.

The presence of the carboxylic acid and secondary amine groups from the beta-alanine moiety gives rise to distinct vibrational bands. The carbonyl group (C=O) of the carboxylic acid typically shows a strong absorption peak. The N-H bending and C-N stretching vibrations associated with the secondary amine are also key identifiers. Concurrently, the tetradecyl chain produces strong, characteristic peaks corresponding to the stretching and bending vibrations of C-H bonds in its methylene (B1212753) (-CH2-) and terminal methyl (-CH3) groups.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Secondary Amine |

| 2918 - 2955 | C-H Asymmetric Stretch | Alkyl Chain (-CH₂, -CH₃) |

| 2850 - 2870 | C-H Symmetric Stretch | Alkyl Chain (-CH₂, -CH₃) |

| ~1710 | C=O Stretch | Carboxylic Acid |

| ~1560 | N-H Bend | Secondary Amine |

| ~1465 | C-H Bend (Scissoring) | Alkyl Chain (-CH₂) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are used to confirm the identity and purity of the compound.

In the ¹H NMR spectrum, distinct signals can be observed for the protons of the tetradecyl chain and the beta-alanine backbone. The terminal methyl group of the alkyl chain typically appears as a triplet at the most upfield region. The methylene (-CH2-) groups of the chain produce a large, overlapping multiplet, while the methylene groups adjacent to the nitrogen and the carboxylic acid show characteristic shifts.

In the ¹³C NMR spectrum, each carbon atom in the molecule gives a distinct signal, allowing for confirmation of the complete carbon skeleton. The carbonyl carbon of the carboxylic acid is observed at the most downfield chemical shift.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| -COOH | ~11-12 (broad s) | ~175 |

| -CH₂-COOH | ~2.5 (t) | ~35 |

| -NH-CH₂- | ~2.9 (t) | ~45 |

| N-CH₂-(CH₂)₁₂-CH₃ | ~2.7 (t) | ~50 |

| -(CH₂)₁₂- | ~1.2-1.3 (m) | ~22-32 |

| -CH₃ | ~0.9 (t) | ~14 |

Mass Spectrometry (MS) for Molar Mass Determination

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which further confirms its structure. The compound has a molecular formula of C₁₇H₃₅NO₂ and a monoisotopic mass of approximately 285.27 atomic mass units.

Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is typically observed at a mass-to-charge ratio (m/z) of approximately 286.27. High-resolution mass spectrometry can confirm the elemental composition with high accuracy. Fragmentation analysis (MS/MS) can reveal characteristic losses, such as the loss of a water molecule (H₂O) or the carboxyl group (-COOH), as well as cleavage of the alkyl chain, providing further structural verification.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₃₅NO₂ |

| Average Molar Mass | 285.47 g/mol |

| Monoisotopic Mass | 285.266779 g/mol |

| Observed Ion (ESI+) | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | ~286.27 |

Circular Dichroism (CD) for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a technique used to investigate the secondary structure and conformational properties of chiral molecules, particularly macromolecules like peptides and proteins. As a small molecule, a single this compound molecule does not possess a secondary structure.

However, due to its amphiphilic nature—possessing a hydrophilic amino acid head and a hydrophobic alkyl tail—this compound can self-assemble into ordered aggregates, such as micelles or vesicles, in aqueous solutions. CD spectroscopy becomes a valuable tool in studying the conformational arrangement of the molecules within these supramolecular structures. For instance, if the beta-alanine moieties adopt a regular, chiral arrangement within an aggregate, it could give rise to a characteristic CD signal. This is particularly relevant when this compound is used as a monomer unit in the synthesis of beta-peptides, where CD can be used to identify the formation of helical or sheet-like secondary structures. wisc.edu

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose. sielc.com

In this setup, a nonpolar stationary phase, such as a C18 (octadecyl) column, is used with a polar mobile phase. The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724), with an additive such as formic acid or trifluoroacetic acid to improve peak shape. The compound is separated from synthesis precursors, by-products, and other impurities based on its hydrophobicity. Detection is commonly achieved using a UV detector (at low wavelengths, ~205-210 nm) or an Evaporative Light Scattering Detector (ELSD), which is more universal for compounds lacking a strong chromophore. The purity is determined by calculating the relative area of the main peak corresponding to this compound.

Table 4: Representative HPLC Purity Analysis of a this compound Sample

| Peak Number | Retention Time (min) | Area (%) | Identity |

|---|---|---|---|

| 1 | 2.15 | 0.25 | Impurity |

| 2 | 8.74 | 99.52 | This compound |

| 3 | 9.81 | 0.23 | Impurity |

Reversed-Phase Chromatography for Hydrophobicity Profiling

Reversed-phase chromatography (RPC) is a powerful analytical technique utilized to assess the hydrophobicity of molecules. In the context of this compound, RPC is instrumental in quantifying its significant nonpolar character, which is primarily dictated by the long tetradecyl (C14) alkyl chain.

The principle of RPC involves a nonpolar stationary phase and a polar mobile phase. When a sample containing this compound is introduced into the system, its retention time is directly proportional to its hydrophobicity. The tetradecyl chain exhibits strong hydrophobic interactions with the stationary phase, leading to a longer retention time compared to more polar molecules. The elution of this compound is typically achieved by gradually increasing the concentration of a nonpolar organic solvent (e.g., acetonitrile or methanol) in the mobile phase.

Studies on similar β-alanine derivatives with varying alkyl chain lengths have demonstrated a clear trend: the longer the alkyl chain, the greater the retention time in RPC. acs.orgnih.gov This relationship allows for the precise profiling of the hydrophobicity of this compound. By comparing its retention behavior to that of known standards, a quantitative measure of its lipophilicity, such as the logarithm of the partition coefficient (log P), can be estimated.

A typical experimental setup for the hydrophobicity profiling of this compound using RPC is summarized in the table below.

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 (Octadecylsilane) |

| Mobile Phase | Gradient of water and acetonitrile |

| Detector | UV-Vis or Mass Spectrometry |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

The data obtained from RPC is not only crucial for fundamental characterization but also for predicting the behavior of this compound in various applications, such as its interaction with biological membranes or its efficacy as a surfactant.

Microscopic and Thermal Analysis

Microscopic and thermal analysis techniques provide invaluable insights into the morphological and stability characteristics of this compound at the macroscopic and molecular levels.

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to visualize the surface topography of solid materials. For this compound, which is a crystalline solid at room temperature, SEM analysis can reveal details about its crystal habit, particle size distribution, and surface texture.

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. constantcontact.com TGA is employed to determine the thermal stability and decomposition profile of this compound.

During a TGA experiment, a small amount of the compound is heated at a constant rate, and its mass is continuously monitored. The resulting TGA curve plots the percentage of mass loss against temperature. For this compound, the onset of mass loss indicates the temperature at which it begins to decompose. The presence of the long tetradecyl chain is expected to influence its thermal stability. Studies on similar long-chain alkyl amines have shown that decomposition often occurs at elevated temperatures. uni-tuebingen.deresearchgate.net The decomposition of this compound likely involves the breakdown of the alkyl chain and the decarboxylation of the beta-alanine moiety.

The data from a hypothetical TGA of this compound is presented in the interactive table below, illustrating the expected thermal events.

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

|---|---|---|

| 25-200 | ~0% | Stable, no significant mass loss |

| 200-350 | Significant | Onset of decomposition, potential loss of the carboxylic group |

| >350 | Continued | Decomposition of the tetradecyl chain |

Understanding the thermal stability is crucial for determining the processing and storage conditions for this compound.

Computational and Modeling Approaches

Computational and modeling techniques have become indispensable tools in modern chemical research, offering molecular-level insights that complement experimental data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can be applied to this compound to predict a variety of its properties, including its optimized molecular geometry, electronic charge distribution, and spectroscopic characteristics. mdpi.com

By solving the Kohn-Sham equations for the molecule, researchers can obtain valuable information about its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding its chemical reactivity. Furthermore, DFT can be used to calculate vibrational frequencies, which can be compared with experimental infrared and Raman spectra to confirm the molecular structure. While specific DFT studies on this compound are not prevalent, research on other amino acids demonstrates the power of this technique to elucidate molecular properties. acs.orgresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For this compound, molecular docking can be employed to study its interactions with biological macromolecules, such as proteins or lipid bilayers.

Given its amphiphilic nature, with a polar beta-alanine head group and a long hydrophobic tail, this compound is expected to interact favorably with biological membranes. Molecular docking simulations can predict how the molecule inserts itself into a lipid bilayer, with the tetradecyl chain penetrating the hydrophobic core and the polar head group remaining at the aqueous interface. nih.gov Similarly, docking studies can identify potential binding sites on proteins, providing insights into its mechanism of action if it were to be investigated as a bioactive compound. mdpi.com These computational predictions are invaluable for guiding experimental studies and for the rational design of new molecules with specific biological activities. nih.gov

Biological and Cellular Assay Methodologies in this compound Research

The biological and cellular effects of this compound and related long-chain N-acyl amino acids are investigated using a variety of established assay methodologies. These techniques are crucial for understanding the compound's interactions with cells, its potential as a therapeutic agent, and its effects on microbial communities. The following sections detail the specific assays employed to assess cell viability, transfection efficiency, biofilm inhibition, and membrane interactions.

Cell Viability and Cytotoxicity Assays

To determine the effect of this compound on cell health, researchers employ cell viability and cytotoxicity assays. These assays are fundamental in preclinical research to establish a therapeutic window and to understand the dose-dependent effects of a compound on cells. Two of the most common methods are the MTT and LDH assays.